An In-depth Technical Guide to the Synthesis of 2-Isothiocyanato-1-methoxy-propane
An In-depth Technical Guide to the Synthesis of 2-Isothiocyanato-1-methoxy-propane
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-isothiocyanato-1-methoxy-propane, a valuable chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the synthesis of the crucial precursor, 1-methoxy-2-propylamine, and explores the primary pathways to the target isothiocyanate. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents comparative data to inform methodological choices.
Introduction to 2-Isothiocyanato-1-methoxy-propane
2-Isothiocyanato-1-methoxy-propane (C₅H₉NOS) is a member of the isothiocyanate class of organic compounds, characterized by the R-N=C=S functional group.[1] Isothiocyanates are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific structure of 2-isothiocyanato-1-methoxy-propane, with its methoxy and isopropyl groups, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This guide focuses on the practical synthesis of this compound, starting from readily available precursors.
Compound Profile:
| Property | Value |
| CAS Number | 362601-74-9[3] |
| Molecular Formula | C₅H₉NOS[3] |
| Molecular Weight | 131.196 g/mol [3] |
Precursor Synthesis: 1-Methoxy-2-propylamine
The primary precursor for the synthesis of 2-isothiocyanato-1-methoxy-propane is 1-methoxy-2-propylamine.[4][5] The availability and purity of this amine are critical for the successful synthesis of the target isothiocyanate.
Synthetic Routes to 1-Methoxy-2-propylamine
Several methods are available for the synthesis of 1-methoxy-2-propylamine, with the choice of method often depending on the desired scale and stereochemistry.
-
From 1-Methoxy-2-propanol: A common method involves the reaction of 1-methoxy-2-propanol with ammonia in the presence of a catalyst.[6] This process, however, typically yields a water-containing reaction mixture that requires subsequent purification.[6] Another approach involves the activation of the hydroxyl group of 1-methoxy-2-propanol with a sulfonyl chloride (e.g., tosyl chloride) to form a good leaving group, followed by nucleophilic substitution with an amine source.[4]
-
Biocatalytic Synthesis: For stereoselective synthesis, enzymatic methods offer a powerful alternative. Transaminase enzymes can be used to convert methoxyacetone to (S)-1-methoxy-2-aminopropane with high enantiomeric purity.[4][7] This method is particularly valuable for the synthesis of chiral isothiocyanates.
Experimental Protocol: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane
This protocol is based on the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase.[7]
Materials:
-
Methoxyacetone
-
2-Aminopropane (amine donor)
-
Transaminase enzyme
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate buffer
-
Hydrochloric acid
-
Sodium hydroxide
Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of sodium phosphate buffer (pH 7.5). Add methoxyacetone to a final concentration of 1.0 M and 2-aminopropane to a final concentration of 1.5 M.[7]
-
Cofactor Addition: Add pyridoxal 5'-phosphate to a final concentration of 0.2 mM.[7]
-
Enzyme Addition: Prepare a separate solution of the transaminase enzyme in the phosphate buffer and add it to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a constant temperature of 30 ± 1°C and a pH of 7.5 for approximately 8 hours.[7]
-
Monitoring: Monitor the progress of the reaction by measuring the concentration of the product, (S)-1-methoxy-2-aminopropane, using a suitable analytical technique such as gas chromatography (GC).
-
Termination: Once the desired conversion is achieved, terminate the reaction by adding concentrated hydrochloric acid.[7]
-
Purification:
-
Perform a flash distillation to remove unreacted methoxyacetone and the acetone byproduct.[7]
-
Add a 50% aqueous sodium hydroxide solution to the remaining mixture to deprotonate the amines.[7]
-
Isolate the product by distillation. A subsequent fractional distillation can be performed to separate the (S)-1-methoxy-2-aminopropane from any residual 2-aminopropane.[7]
-
Synthesis of 2-Isothiocyanato-1-methoxy-propane from 1-Methoxy-2-propylamine
The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic chemistry. Several reliable methods are available, with the most common ones involving either the use of thiophosgene or the decomposition of an intermediate dithiocarbamate salt.[1]
Method 1: The Thiophosgene Route
The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for the synthesis of isothiocyanates.[1][8]
Mechanism:
The reaction proceeds through the initial nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate.
Caption: Reaction mechanism for isothiocyanate synthesis using thiophosgene.
Experimental Protocol:
Materials:
-
1-Methoxy-2-propylamine
-
Thiophosgene
-
Triethylamine or another suitable base
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform)
-
Water
-
Brine
Methodology:
-
Reaction Setup: In a fume hood, dissolve 1-methoxy-2-propylamine in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Base Addition: Add a slight excess of a base, such as triethylamine, to the solution.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the cooled reaction mixture with vigorous stirring. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10]
-
Reaction: Allow the reaction to stir at room temperature for several hours until the starting amine is consumed (monitor by TLC or GC).
-
Workup:
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-isothiocyanato-1-methoxy-propane by vacuum distillation or column chromatography on silica gel.
Method 2: Decomposition of Dithiocarbamate Salts
A widely used and generally safer alternative to the thiophosgene method involves the formation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.[1][11] This two-step, one-pot synthesis is often preferred to avoid the use of highly toxic reagents.
Mechanism:
The primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent to induce the elimination of a sulfide species, yielding the isothiocyanate.
Caption: General workflow for isothiocyanate synthesis via dithiocarbamate decomposition.
A variety of desulfurizing agents can be employed, each with its own advantages.
3.2.1. Tosyl Chloride as a Desulfurizing Agent
Tosyl chloride is an effective reagent for the decomposition of in situ generated dithiocarbamate salts.[11]
Experimental Protocol:
Materials:
-
1-Methoxy-2-propylamine
-
Carbon disulfide (CS₂)
-
Triethylamine
-
Tosyl chloride
-
Organic solvent (e.g., dichloromethane, THF)
Methodology:
-
Dithiocarbamate Formation: Dissolve 1-methoxy-2-propylamine in the chosen organic solvent. Add triethylamine, followed by the slow addition of carbon disulfide at 0-5 °C.[12] Stir the mixture for a designated period to ensure the formation of the dithiocarbamate salt.
-
Decomposition: Add a solution of tosyl chloride in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring for the disappearance of the starting amine.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the thiophosgene method.
3.2.2. Sodium Persulfate as a "Green" Desulfurizing Agent
For a more environmentally friendly approach, sodium persulfate (Na₂S₂O₈) can be used as the desulfurizing agent in water, which serves as the solvent.[2]
Experimental Protocol:
Materials:
-
1-Methoxy-2-propylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide
-
Sodium persulfate (Na₂S₂O₈)
-
Water
Methodology:
-
Reaction Setup: In an aqueous solution of sodium hydroxide, add 1-methoxy-2-propylamine followed by carbon disulfide. Stir the mixture to form the sodium dithiocarbamate salt.
-
Desulfurization: Add a solution of sodium persulfate in water to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the product by vacuum distillation or column chromatography.
3.2.3. Phenyl Chlorothionoformate as a Reagent
Phenyl chlorothionoformate can also be used for the synthesis of isothiocyanates from primary amines.[13] This method can be performed as a one-pot or a two-step process.[13]
Experimental Protocol (Two-Step):
Materials:
-
1-Methoxy-2-propylamine
-
Phenyl chlorothionoformate
-
Sodium hydroxide
-
Solvent (e.g., dichloromethane)
Methodology:
-
Thiocarbamate Formation: React 1-methoxy-2-propylamine with phenyl chlorothionoformate in the presence of a base to form the intermediate thiocarbamate.
-
Deprotection/Rearrangement: Treat the isolated thiocarbamate with sodium hydroxide to yield the desired isothiocyanate.[13]
-
Workup and Purification: Follow a standard aqueous workup and purification procedure.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Thiophosgene | Thiophosgene, Base | High yields, well-established | Highly toxic reagent, requires strict safety precautions |
| Dithiocarbamate (Tosyl Chloride) | CS₂, Base, Tosyl Chloride | Avoids thiophosgene, good yields | Requires careful control of reaction conditions |
| Dithiocarbamate (Sodium Persulfate) | CS₂, NaOH, Na₂S₂O₈ | "Green" solvent (water), safer reagents | May require optimization for specific substrates |
| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate, NaOH | Versatile (one-pot or two-step) | May require isolation of an intermediate |
Conclusion
The synthesis of 2-isothiocyanato-1-methoxy-propane can be effectively achieved through several established methods. The choice of synthetic route will depend on factors such as the available laboratory equipment, safety considerations, and the desired scale of the reaction. For routine laboratory synthesis, the decomposition of dithiocarbamate salts offers a safer and more practical alternative to the use of highly toxic thiophosgene. The development of greener synthetic protocols, such as the use of sodium persulfate in water, is a promising direction for future research in this area.
References
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Isothiocyanates from the Decomposition of Dithiocarbamate Salts. Synthesis of Isothiocyanates: An Update - PMC - NIH. Available at: [Link]
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Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. J. Org. Chem., 72, 3969-3971. Available at: [Link]
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Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry (RSC Publishing). Available at: [Link]
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Li, Z.-Y., et al. (2013). A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach. Synthesis, 45, 1667-1674. Available at: [Link]
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